Razoxane

Vue d'ensemble

Description

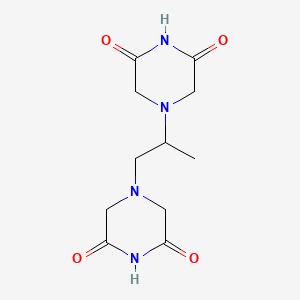

Razoxane, also known as (±)-1,2-Bis(3,5-dioxopiperazinyl)propane, is clinically active against angiogenesis and metastasis . It inhibits topoisomerase II without inducing DNA strand breaks . It has been used in the treatment of various malignant tumors, including leukemias, lymphomas, and solid tumors .

Molecular Structure Analysis

This compound has the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . Its IUPAC name is 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione .Chemical Reactions Analysis

This compound specifically inhibits topoisomerase II without inducing DNA strand breaks . It is an antimitotic agent with immunosuppressive properties . It has been shown to inhibit blood-borne and lymphatic metastases in different experimental models .Physical And Chemical Properties Analysis

This compound is a white or nearly white or light beige crystalline or crystalline powder, odorless, slightly bitter taste . It is soluble in hot water, but hardly soluble in water or ethanol . Its melting point is between 233-234 ℃ .Applications De Recherche Scientifique

Blocage de la division cellulaire

Razoxane a la capacité unique de bloquer la division cellulaire à la frontière G2/M . Cela signifie qu'il peut arrêter le processus de division cellulaire, mais uniquement à un point précis, ce qui se traduit par un faible profil de toxicité .

Suppression des métastases tumorales

Une autre application importante de this compound est sa capacité à supprimer les métastases tumorales . Il peut normaliser les vaisseaux sanguins pathologiques, ce qui aide à contrôler la propagation du cancer .

Potentialisation de la radiothérapie

This compound s'est avéré potentialiser la radiothérapie, en particulier dans le traitement des sarcomes des tissus mous et des néoplasmes gastro-intestinaux . Cela signifie qu'il peut améliorer l'efficacité de la radiothérapie dans le traitement de ces types de cancers .

Protection contre les produits chimiques toxiques

This compound peut protéger les tissus normaux contre les produits chimiques toxiques . Par exemple, il peut protéger le myocarde contre les anthracyclines ou les tissus sous-cutanés contre les blessures causées par des extravasations accidentelles d'anthracyclines .

Inhibition de la topoisomérase II α

This compound inhibe la topoisomérase II α . Cette enzyme est cruciale pour la réplication de l'ADN, et son inhibition peut entraîner la mort des cellules cancéreuses .

Activité de chélation des métaux

This compound a la capacité de chelater plusieurs métaux, notamment le fer, le cuivre ou le zinc . Cette propriété peut être utile dans diverses applications médicales, notamment le traitement des maladies causées par la toxicité des métaux .

Traitement des maladies non malignes

This compound a montré des résultats prometteurs dans le traitement des maladies non malignes telles que le psoriasis et la maladie de Crohn . Ses différents modes d'action, notamment le blocage du cycle cellulaire en phase G2/M, l'activité antimetastatique et anti-invasive, et la capacité à normaliser les vaisseaux sanguins tumoraux pathologiques, en font un agent thérapeutique potentiel pour ces affections .

Efficacité radiosensibilisante

This compound présente une forte capacité radiosensibilisante dans les expériences animales . Cela signifie qu'il peut améliorer la sensibilité des cellules tumorales aux radiations, rendant la radiothérapie plus efficace .

Mécanisme D'action

Target of Action

Razoxane, also known as Dexthis compound, primarily targets Topoisomerase II and iron ions within the cell . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Iron ions are involved in various cellular processes, including DNA synthesis and electron transport.

Mode of Action

This compound is a prodrug that undergoes hydrolysis to form an EDTA-type structure . This structure has the ability to chelate iron, thus preventing the formation of a toxic iron-anthracycline complex . By inhibiting the formation of this complex, this compound can prevent the generation of damaging reactive oxygen species and iron-dependent cellular damage . Additionally, this compound is a potent inhibitor of Topoisomerase II , which can lead to DNA strand breaks and ultimately cell death.

Biochemical Pathways

This compound’s action on Topoisomerase II and iron ions affects several biochemical pathways. Its inhibition of Topoisomerase II leads to DNA damage and cell cycle arrest, particularly in the G2/M phase . The chelation of iron ions prevents the formation of reactive oxygen species, which are often a byproduct of cellular metabolism and can cause significant damage to cell structures .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid conversion into an active EDTA-type structure following intravenous administration . .

Result of Action

The primary result of this compound’s action is the reduction of cardiotoxicity associated with anthracycline treatment, such as doxorubicin, in metastatic breast cancer . By preventing the formation of a toxic iron-anthracycline complex, this compound can protect the heart from the damaging effects of anthracycline chemotherapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH condition during intravenous administration of this compound is typically acidic, which may impact its solubility and subsequent bioavailability . Furthermore, the presence of other chemotherapeutic agents can also affect the action of this compound .

Propriétés

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020733 | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21416-67-1, 21416-87-5 | |

| Record name | Razoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razoxane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

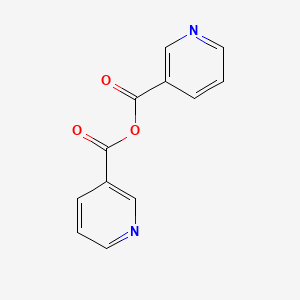

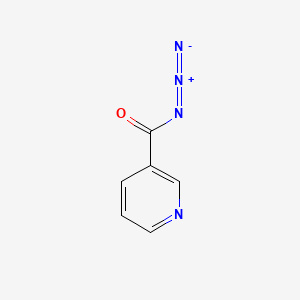

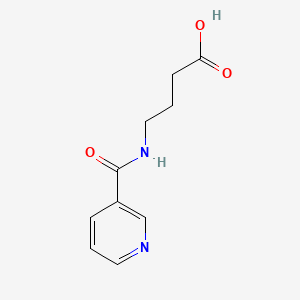

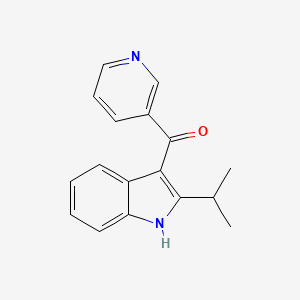

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)

![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)